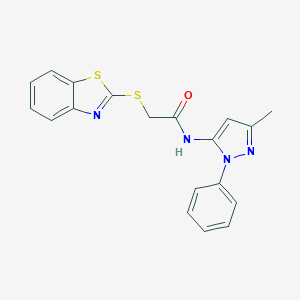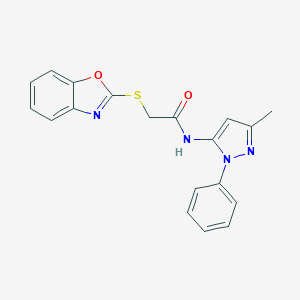![molecular formula C19H15N3O2S B292880 1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one](/img/structure/B292880.png)
1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone is a complex organic compound that belongs to the class of fused pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core fused with a phenyl group and a thioacetone moiety
Preparation Methods
The synthesis of 1-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of pyrimidine derivatives with acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, which leads to the formation of tricyclic compounds containing the desired pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The thioacetone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, as well as more complex fused ring systems.
Scientific Research Applications
1-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein kinase inhibitor, which makes it a promising candidate for cancer treatment. Its unique structure allows it to selectively inhibit certain protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets, providing insights into cellular signaling processes.
Industrial Applications: The compound serves as a building block for the synthesis of various biologically active molecules, making it valuable in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation. The molecular targets and pathways involved include the inhibition of kinases such as GSK-3β, which plays a crucial role in various cellular processes .
Comparison with Similar Compounds
1-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone is unique due to its fused pyrimidine core and thioacetone moiety. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its diverse biological potential and use as a protein kinase inhibitor.
Quinazoline: A fused pyrimidine derivative with applications in medicinal chemistry.
Furo[2,3-d]pyrimidine: Similar to the compound , with a furo ring fused to the pyrimidine core.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone.
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C19H15N3O2S/c1-11-8-14(13-6-4-3-5-7-13)22-18-15(11)16-17(24-18)19(21-10-20-16)25-9-12(2)23/h3-8,10H,9H2,1-2H3 |
InChI Key |
MWVVWMPZOIJHFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292797.png)

![ethyl 5-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292799.png)

![6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)
![7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292805.png)
![Ethyl [(3-ethyl-4-imino-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B292806.png)
![11,13-diphenyl-5-prop-2-enyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292810.png)
![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
